molecular formula C21H17N3O2S B2390393 2-amino-3-(thiophene-2-carbonyl)-N-(p-tolyl)indolizine-1-carboxamide CAS No. 898417-06-6

2-amino-3-(thiophene-2-carbonyl)-N-(p-tolyl)indolizine-1-carboxamide

Cat. No. B2390393
CAS RN: 898417-06-6
M. Wt: 375.45
InChI Key: MFEOFFPWBOTMSZ-UHFFFAOYSA-N
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Description

2-amino-3-(thiophene-2-carbonyl)-N-(p-tolyl)indolizine-1-carboxamide, also known as ATIC, is a chemical compound that has been studied for its potential scientific research applications. ATIC is a heterocyclic compound that contains a thiophene ring, an indolizine ring, and a carboxamide group. The compound has been synthesized using various methods and has shown promise in various scientific fields.

Scientific Research Applications

Novel Synthesis Methods

A novel one-pot domino reaction has been developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing the versatility of related compounds in organic synthesis. This method allows for efficient synthesis without the need for prior activation or modification of the starting materials (Ziyaadini et al., 2011).

Heterocyclic Synthesis and Biological Activity

The synthesis of heterocyclic compounds using thiophene-2-carboxamide demonstrates the capability to produce antibiotics and antibacterial drugs. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antimicrobial and Analgesic Activities

Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have been synthesized and evaluated for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. Molecular docking studies support the observed in vitro anticancer activities of these molecules (Mahanthesha et al., 2022).

Organic Synthesis under Aqueous Conditions

A facile four-component Gewald reaction under organocatalyzed aqueous conditions has been developed for the synthesis of 2-amino-3-carboxamide derivatives of thiophene. This method highlights an efficient approach to synthesizing these compounds at room temperature, simplifying the purification process through simple filtration and recrystallization (Abaee & Cheraghi, 2013).

Antinociceptive Activity

N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been synthesized and their antinociceptive activity studied. This work contributes to understanding the potential therapeutic applications of such compounds in pain management (Shipilovskikh et al., 2020).

properties

IUPAC Name

2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-7-9-14(10-8-13)23-21(26)17-15-5-2-3-11-24(15)19(18(17)22)20(25)16-6-4-12-27-16/h2-12H,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEOFFPWBOTMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(thiophene-2-carbonyl)-N-(p-tolyl)indolizine-1-carboxamide

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